molecular formula C17H24N2O3 B5330700 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B5330700
M. Wt: 304.4 g/mol
InChI Key: QFOFGBWOUNWUOS-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the spirocyclic ring adds to its chemical versatility and reactivity.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-14-3-5-15(6-4-14)18-16(20)13-19-9-7-17(8-10-19)21-11-12-22-17/h3-6H,2,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOFGBWOUNWUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spirocyclic core, 1,4-dioxa-8-azaspiro[4.5]decane, through a cyclization reaction involving a diol and an amine. This intermediate is then reacted with 4-ethylphenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.

    2-methyl-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different substituents.

Uniqueness

2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-N-(4-ethylphenyl)acetamide stands out due to its specific combination of a spirocyclic core and an acetamide moiety, which imparts unique chemical and biological properties

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